molecular formula C16H18N2O3 B13368612 methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate

methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate

Cat. No.: B13368612
M. Wt: 286.33 g/mol
InChI Key: UGZPKGKIVIWZQZ-UHFFFAOYSA-N
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Description

Methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, resulting in good yields .

Industrial Production Methods

Industrial production methods for indole derivatives may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Used as a rooting hormone in plant propagation

These compounds share the indole nucleus but differ in their functional groups and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

methyl 1-[2-(1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C16H18N2O3/c1-21-16(20)14-7-4-8-18(14)15(19)9-11-10-17-13-6-3-2-5-12(11)13/h2-3,5-6,10,14,17H,4,7-9H2,1H3

InChI Key

UGZPKGKIVIWZQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN1C(=O)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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